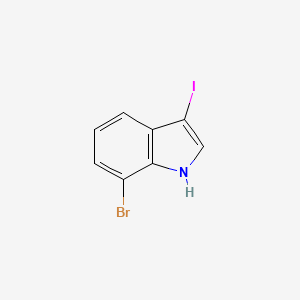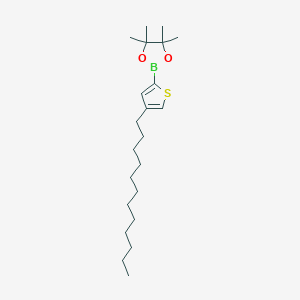
2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as DTDT) is a synthetic boronic acid derivative that has been used in a variety of scientific research applications. It is a small, water-soluble molecule with a low molecular weight and is composed of a thienyl group, a dodecyl group, and a tetramethyl dioxaborolane group. DTDT has been used in in vitro and in vivo studies to investigate its potential as a drug target and its biochemical and physiological effects.
Applications De Recherche Scientifique
Polymer Synthesis
The compound has been utilized in the precision synthesis of polymers like poly(3-hexylthiophene) (P3HT), which are significant for their applications in organic electronics. Yokozawa et al. (2011) demonstrated the use of a related compound in Suzuki-Miyaura coupling polymerization to yield P3HT with high regioregularity and narrow molecular weight distribution, indicative of its utility in creating well-defined polymer architectures Precision Synthesis of Poly(3-hexylthiophene) from Catalyst-Transfer Suzuki-Miyaura Coupling Polymerization.
Organoboron Chemistry
In organoboron chemistry, derivatives of 2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their reactivity and potential in creating novel compounds. Spencer et al. (2002) synthesized ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives to study their inhibitory activity against serine proteases, highlighting the compound's role in medicinal chemistry Synthesis of Ortho-modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives.
Materials Science
In the field of materials science, the compound has contributed to the development of deeply colored polymers with potential applications in optoelectronics. Welterlich, Charov, and Tieke (2012) synthesized polymers containing isoDPP units, showcasing the role of boron-containing compounds in achieving specific electronic and optical properties Deeply Colored Polymers Containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) Units in the Main Chain.
Propriétés
IUPAC Name |
2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTOUTPAXZWQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Benzyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1375681.png)
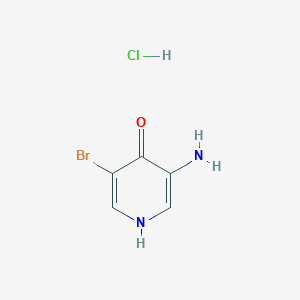
![tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1375687.png)
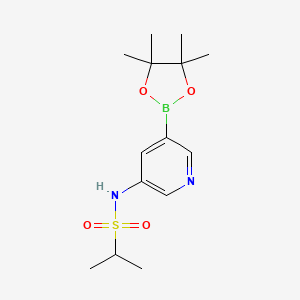
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
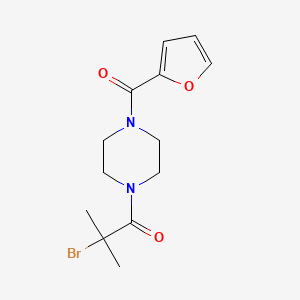
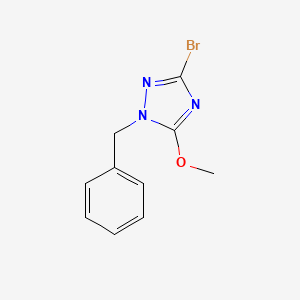
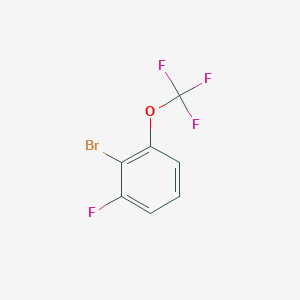
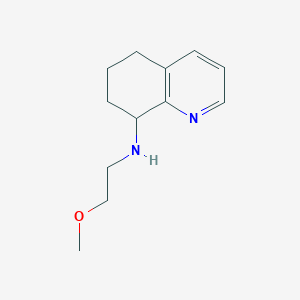
![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
